In-Depth Technical Guide to the Discovery and Development of KO-947
In-Depth Technical Guide to the Discovery and Development of KO-947
For Researchers, Scientists, and Drug Development Professionals
Introduction
KO-947 is a potent and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Kura Oncology, KO-947 was investigated as a potential therapeutic agent for cancers characterized by dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a frequent driver in a significant portion of human cancers, including those with mutations in BRAF, NRAS, or KRAS.[1] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[1] Targeting the terminal kinases in the cascade, ERK1/2, with inhibitors like KO-947, represents a rational strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of KO-947.
Discovery and Preclinical Development
Biochemical Activity and Selectivity
KO-947 was identified as a potent inhibitor of ERK1/2. In biochemical assays, it demonstrated an IC50 value of 10 nM against its target kinases.[2][3] This high potency is a key characteristic of its design. Further profiling revealed that KO-947 possesses a high degree of selectivity, a critical attribute for minimizing off-target effects and associated toxicities.
In Vitro Cellular Activity
The preclinical evaluation of KO-947 in cellular models demonstrated its ability to inhibit ERK signaling and suppress the proliferation of cancer cell lines with activating mutations in the MAPK pathway. The compound showed potent anti-proliferative activity in a broad panel of tumor cell lines harboring BRAF, NRAS, or KRAS mutations. A distinguishing feature of KO-947 is its prolonged pathway inhibition. In vitro studies showed that the inhibitory effect on ERK signaling was sustained for an extended period even after the compound was removed from the culture medium, suggesting a long residence time on the target kinases.
In Vivo Pharmacology and Efficacy
The promising in vitro activity of KO-947 was further validated in in vivo models of cancer. In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, administration of KO-947 led to durable tumor regression. These models included various cancer types known to be driven by MAPK pathway mutations, such as adenocarcinomas and squamous cell carcinomas. Notably, KO-947 demonstrated efficacy in models that were resistant to BRAF and MEK inhibitors, underscoring its potential to address clinical resistance. The prolonged pathway inhibition observed in vitro was also recapitulated in vivo, allowing for flexible, intermittent dosing schedules ranging from daily to once weekly, which still maintained significant anti-tumor activity.
Clinical Development: Phase 1 Trial (NCT03051035)
Based on its robust preclinical data, KO-947 advanced into a Phase 1, first-in-human clinical trial (NCT03051035). This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and preliminary anti-tumor activity of intravenously administered KO-947 in patients with advanced solid tumors.[4]
Study Design and Patient Population
The trial enrolled patients with locally advanced, unresectable, or metastatic solid tumors that had relapsed or were refractory to standard therapies. The study design included a dose-escalation phase with different administration schedules.
Key Findings
The Phase 1 trial established a generally tolerable safety profile for KO-947.[4] The most common treatment-related adverse events were manageable. The MTD was determined for one of the dosing schedules. In terms of efficacy, the best overall response observed was stable disease.[4] However, Kura Oncology ultimately discontinued the clinical development of KO-947 before initiating the planned cohort expansion phase of the trial.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Biochemical Potency (IC50 vs. ERK1/2) | 10 nM | [2][3] |
| Phase 1 MTD (Schedule 1) | 3.6 mg/kg | [2] |
Experimental Protocols
While specific, detailed internal protocols for the development of KO-947 are proprietary, the following sections describe the general methodologies typically employed for the key experiments cited in the preclinical and clinical evaluation of a novel kinase inhibitor like KO-947.
Biochemical Kinase Assay (General Protocol)
Objective: To determine the in vitro potency of KO-947 against ERK1 and ERK2 kinases.
Methodology:
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Reagents and Materials: Recombinant human ERK1 and ERK2 enzymes, ATP, a suitable kinase substrate (e.g., myelin basic protein), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
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Procedure:
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A dilution series of KO-947 is prepared.
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The kinase reaction is initiated by adding ATP to a mixture of the ERK enzyme, the substrate, and the inhibitor at various concentrations.
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The reaction is allowed to proceed for a defined period at a controlled temperature.
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The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method, such as luminescence or fluorescence.
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IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
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Cell Proliferation Assay (General Protocol)
Objective: To assess the anti-proliferative activity of KO-947 in cancer cell lines.
Methodology:
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Reagents and Materials: Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS, NRAS), cell culture medium, serum, KO-947, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
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Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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A serial dilution of KO-947 is added to the wells.
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Cells are incubated with the compound for a specified period (e.g., 72 hours).
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A cell viability reagent is added to each well, and the signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.
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The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.[5]
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Western Blotting for Pathway Modulation (General Protocol)
Objective: To confirm the mechanism of action of KO-947 by assessing the phosphorylation status of ERK and its downstream substrates.
Methodology:
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Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK), secondary antibodies, and Western blotting reagents.
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Procedure:
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Cells are treated with various concentrations of KO-947 for a defined time.
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Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is blocked and then incubated with primary antibodies overnight.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
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In Vivo Xenograft Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of KO-947 in a living organism.
Methodology:
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Animals and Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell lines or patient-derived tumor fragments, KO-947 formulation for in vivo administration.
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Procedure:
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Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice.
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Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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KO-947 is administered according to a predetermined dosing schedule and route (e.g., intravenous).
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Tumor volume and body weight are measured regularly.
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At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).
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Efficacy is assessed by comparing tumor growth in the treated groups to the control group.
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Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of KO-947 in the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: The discovery and development workflow of KO-947.
